Lipophilicity (XLogP3) Differentiation: Balanced Partitioning vs. 4-Methoxy, 4-Chloro, and 4-Butyl Analogs
The target compound's computed XLogP3 of 0.7 [1] places it in an optimal intermediate lipophilicity window for oral bioavailability (typically XLogP3 0–3) and CNS penetration (typically XLogP3 1–3) according to established drug-likeness guidelines. This value is situated between the more hydrophilic 4-methoxy analog (XLogP3 0.4) [2] and the more lipophilic 4-chloro analog (XLogP3 1.0) [3], while remaining substantially lower than the 4-butylphenyl analog (XLogP3 2.3) [4]. In the CCR2 antagonist series, reducing lipophilicity was shown to be critical for mitigating hERG channel inhibition—a key cardiac safety liability—while maintaining target potency [5]. The 0.7 value suggests a potentially favorable balance between passive membrane permeability and off-target promiscuity relative to more lipophilic comparators.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 4-Methoxy analog: XLogP3 = 0.4; 4-Chloro analog: XLogP3 = 1.0; 4-Fluoro analog: XLogP3 = 0.5; 4-Butyl analog: XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. methoxy; −0.3 vs. chloro; +0.2 vs. fluoro; −1.6 vs. butyl |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15. Experimental logP/logD data not available. |
Why This Matters
For procurement decisions, the 0.7 XLogP3 value indicates this compound occupies a distinct lipophilicity niche unavailable from the closest methoxy or chloro analogs, potentially enabling different ADME outcomes in screening cascades.
- [1] PubChem CID 5177300. Computed Properties: XLogP3-AA = 0.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1024420-58-3 View Source
- [2] PubChem CID 3862511 (4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide). Computed Properties: XLogP3-AA = 0.4. National Center for Biotechnology Information. View Source
- [3] PubChem CID 2737726 (N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide). Computed Properties: XLogP3-AA = 1.0. National Center for Biotechnology Information. View Source
- [4] Kuujia.com. Cas no 1023334-06-6 (N-(4-Butylphenyl)(4-formylpiperazinyl)formamide) — Computed Properties: XLogP3 2.3. Accessed April 2026. View Source
- [5] Vilums, M., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(9), 3025–3029. View Source
